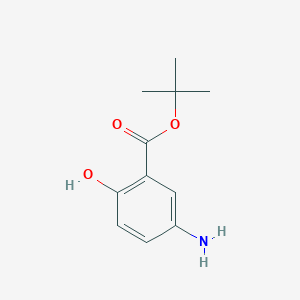

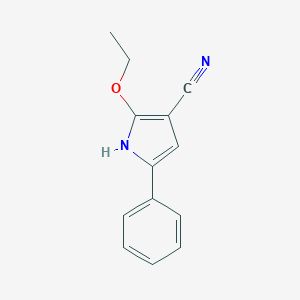

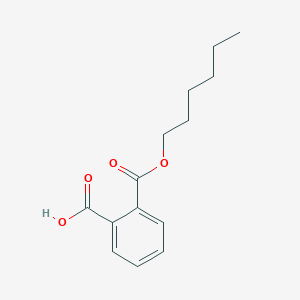

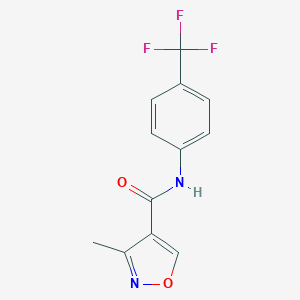

Tert-butyl 5-amino-2-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 5-amino-2-hydroxybenzoate is a chemical compound that is part of a broader class of tert-butyl substituted aromatic compounds. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The tert-butyl group is known to impart steric bulk, which can influence the physical, chemical, and biological properties of the molecules to which it is attached.

Synthesis Analysis

The synthesis of tert-butyl substituted aromatic compounds can be achieved through various methods. For instance, the acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite has been reported as a regioselective and efficient approach for synthesizing 2-aminobenzophenones . Another method involves the cyclic synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry . Additionally, electrochemical techniques have been employed for the synthesis of related compounds, such as 2,3-dihydrobenzofuran-3-ylacetic acids, using methyl 4-tert-butylbenzoate as an electron-transfer mediator .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted compounds can be elucidated using various spectroscopic and crystallographic techniques. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate was characterized by FT-NMR, FT-IR, and single crystal X-ray diffraction, revealing an orthorhombic lattice with specific unit cell parameters and intermolecular interactions . Similarly, the crystal structure of other related compounds has been determined, showing the presence of hydrogen-bonded chains and aggregates .

Chemical Reactions Analysis

The chemical reactivity of tert-butyl substituted aromatic compounds can be diverse. For instance, the oxyarylcarboxy dianion intermediate in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid undergoes decarboxylation upon reaction with iodine and reacts with trimethylsilyl chloride to produce the corresponding trimethylsilyl ether . Electrochemical oxidation of related compounds has been studied, leading to the synthesis of coumestan derivatives through Michael addition and electro-decarboxylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted aromatic compounds are influenced by the presence of the tert-butyl group. The steric bulk of the tert-butyl group can affect the solubility, melting point, and reactivity of these compounds. For example, the synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties has been reported, and their antioxidant activity was evaluated, indicating significant free-radical scavenging ability . Thermal and crystallographic studies provide insights into the stability and solid-state properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Application 1: Dipeptide Synthesis

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the synthesis of dipeptides. This involves the use of amino acid ionic liquids (AAILs) for organic synthesis .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared. These protected AAILs were then used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Results or Outcomes: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .

Application 2: Chiral Selective Reduction

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the chiral selective reduction process .

- Methods of Application: Ketoreductases capable of performing chiral selective reduction in tert-butyl [5- (4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl {5- [ (4-cyanophenyl) (hydroxy)methyl]-2-fluorophenyl}carbamate were screened .

- Results or Outcomes: ES-KRED-213 and KRED-P1-H01 were found to be the best ones for targeted biotransformation .

Application 3: Gas Separation Membranes

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the development of aromatic polyimide membranes for gas separation applications .

- Methods of Application: A set of aromatic copolyimides was obtained by reaction of 4,40-(hexafluoroisopropylidene) diphthalic anhydride (6FDA), and mixtures of the diamines 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene (CF3TBAPB) and 3,5-diamino benzoic acid (DABA). These polymers were characterized and compared with the homopolymer derived from 6FDA and CF3TBAPB .

- Results or Outcomes: All copolyimides showed high molecular weight values and good mechanical properties. The presence of carboxylic groups in these copolymers allowed their chemical crosslinking by reaction with 1,4-butanediol .

Application 4: Synthesis of Mn (III)-salen complex

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the synthesis of Mn (III)-salen complex .

- Methods of Application: The compound is used as a precursor in the synthesis of the Mn (III)-salen complex .

- Results or Outcomes: The resulting Mn (III)-salen complex can be used in various catalytic reactions .

Application 5: Asymmetric Synthesis

- Summary of the Application: Tert-butyl 5-amino-2-hydroxybenzoate has been used in the asymmetric synthesis of amino esters .

- Methods of Application: The tert-butanesulfinyl group activates the imines for the addition of many different classes of nucleophiles, serves as a powerful chiral directing group, and after nucleophilic addition is readily cleaved by treatment with acid .

- Results or Outcomes: The resulting amino esters can be used in various synthetic applications .

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl 5-amino-2-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDXDSXJOWWPME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-amino-2-hydroxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

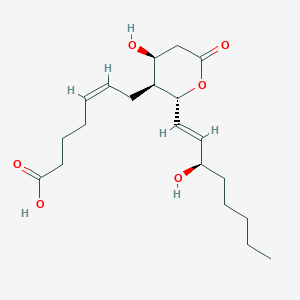

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)

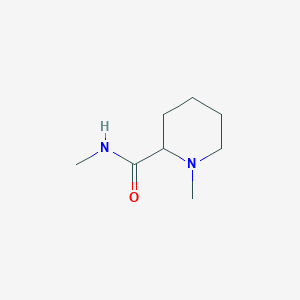

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)